molecular formula C36H40FN9O3 B1431308 Rilzabrutinib CAS No. 1575596-29-0

Rilzabrutinib

Cat. No.: B1431308
CAS No.: 1575596-29-0
M. Wt: 665.8 g/mol
InChI Key: LCFFREMLXLZNHE-GBOLQPHISA-N
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Description

Rilzabrutinib (PRN1008) is an oral, reversible covalent Bruton’s tyrosine kinase (BTK) inhibitor developed for autoimmune diseases such as immune thrombocytopenia (ITP), pemphigus vulgaris, and asthma . BTK is critical in B-cell receptor signaling and immune cell activation. This compound forms a temporary covalent bond with Cys481 in BTK, enabling sustained target inhibition while minimizing off-target effects .

Pharmacokinetics (PK):

  • Absorption: Rapid absorption with median time to maximum concentration (Tmax) of 1–2.5 hours .
  • Bioavailability: Low absolute oral bioavailability (<5%) due to incomplete dissolution, pH-dependent solubility, and extensive gut metabolism by CYP3A and gut flora .
  • Metabolism: Primarily metabolized by CYP3A, with significant drug-drug interaction risks (e.g., rifampin reduces exposure by 80%) .
  • Excretion: Fecal excretion dominates (87.6–92.9% of radioactivity), with minimal renal excretion (3% unchanged drug) .

Clinical Efficacy:
In the phase 3 LUNA3 trial, this compound achieved platelet responses in 65% of ITP patients (vs. 33% placebo), reduced bleeding, and improved fatigue . It maintains ≥70% BTK occupancy within 4 hours of dosing, enabling durable effects despite rapid plasma clearance (half-life: ~3–4 hours) .

Preparation Methods

The synthesis of PRN-1008 involves forming a reversible covalent bond with a cysteine residue (Cys481) in Bruton’s tyrosine kinase. The synthetic route includes several key steps:

Industrial production methods for PRN-1008 involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

PRN-1008 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield.

Scientific Research Applications

Immune Thrombocytopenia

Rilzabrutinib has been particularly noted for its application in immune thrombocytopenia (ITP), a condition characterized by low platelet counts. Recent pivotal phase 3 studies have demonstrated significant efficacy:

  • Efficacy : In the LUNA 3 trial, 65% of patients treated with this compound achieved a platelet response compared to 33% in the placebo group. Additionally, 23% of patients showed a durable response over time, with no responses observed in the placebo arm (p<0.0001) .
  • Safety : The drug was well tolerated, with common adverse events including diarrhea and headache, primarily low grade .

The potential for this compound to become a first-in-class treatment for ITP is underscored by its fast track designation from the US Food and Drug Administration and ongoing regulatory reviews in both the US and EU .

Asthma

This compound is also being studied for its effects on asthma management. A phase 2 trial indicated:

  • Symptom Improvement : Treatment led to a numerical reduction in loss of asthma control events and improvements in overall symptoms .
  • Safety Profile : The drug was reported to be well tolerated with no new safety signals observed during the trial .

These findings support further development into phase 3 trials, aiming to establish this compound as an advanced oral treatment option for moderate-to-severe asthma.

Chronic Spontaneous Urticaria

In chronic spontaneous urticaria, this compound is currently undergoing phase 3 trials. Initial phase 2 results have shown promise in reducing symptoms associated with this condition, although detailed efficacy data are forthcoming .

Other Applications

This compound is being investigated for several other autoimmune conditions:

  • Warm Autoimmune Hemolytic Anemia : Ongoing phase 2 studies are assessing its effectiveness in this area.
  • IgG4-Related Disease : Phase 2b results are expected soon.
  • Prurigo Nodularis : Phase 3 trials are anticipated to start soon for this condition as well .

Summary of Clinical Findings

ConditionPhaseEfficacy ResultsSafety Profile
Immune ThrombocytopeniaPhase 365% platelet response; durable response in 23%Well tolerated; common AEs mild
AsthmaPhase 2Numerical reduction in asthma control eventsWell tolerated; no new safety signals
Chronic Spontaneous UrticariaPhase 3Results pendingResults pending
Warm Autoimmune Hemolytic AnemiaPhase 2Results pendingResults pending
IgG4-Related DiseasePhase 2bResults pendingResults pending
Prurigo NodularisPhase 3Results pendingResults pending

Mechanism of Action

PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in Bruton’s tyrosine kinase. This interaction inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B cell activation and maturation. This inhibition modulates the immune response, making PRN-1008 effective in treating autoimmune diseases .

Comparison with Similar Compounds

Comparison with Similar BTK Inhibitors

Mechanism of Action

Compound Binding Mechanism Selectivity (BTK vs. Tec) Key Differentiator
Rilzabrutinib Reversible covalent High Temporary inhibition; reduced off-target effects
Ibrutinib Irreversible covalent Low Binds irreversibly; associated with bleeding risks
Remibrutinib Reversible covalent High Potent GPVI inhibition (IC50: 0.03 µM)
Acalabrutinib Irreversible covalent Moderate Lower bleeding risk than ibrutinib
Fenebrutinib Reversible non-covalent High No covalent binding; high selectivity

Key Insights:

  • Reversible vs. Irreversible: this compound’s reversible binding allows temporary BTK inhibition, reducing risks of prolonged off-target effects (e.g., bleeding) seen with ibrutinib .
  • Selectivity: High BTK/Tec selectivity minimizes interference with Tec-dependent pathways (e.g., platelet activation), enhancing safety .

Pharmacokinetic Profiles

Parameter This compound Ibrutinib Remibrutinib Fenebrutinib
Bioavailability <5% ~3–10% Not reported ~60%
Tmax (h) 1–2.5 1–2 1–2 2–4
Half-life (h) 3–4 4–6 6–8 12–16
Metabolism CYP3A CYP3A4 CYP3A Non-CYP

Key Insights:

  • Low Bioavailability: this compound’s low systemic exposure is offset by high BTK occupancy (>90%) at target sites .
  • Drug Interactions: As a CYP3A substrate, this compound requires dose adjustments with CYP3A inhibitors/inducers (e.g., ritonavir increases exposure 8-fold) .

Efficacy in Autoimmune Diseases

Compound ITP Response Rate Phase 3 Trial Status Other Indications
This compound 65% Approved (2025) Pemphigus vulgaris, asthma
Ibrutinib Not studied Oncology focus N/A
Fenebrutinib Phase 2 ongoing Phase 3 planned Lupus, multiple sclerosis

Key Insights:

  • This compound is the first BTK inhibitor with phase 3 efficacy in ITP, showing rapid platelet responses (50% ≥30×10<sup>9</sup>/L within 1 week) .
  • Unlike ibrutinib (oncology use), this compound avoids platelet dysfunction, making it safer for bleeding-prone populations .

Biological Activity

Rilzabrutinib (PRN1008) is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of immune-mediated diseases. This compound has garnered attention due to its selective inhibition of BTK, which plays a crucial role in B-cell signaling and innate immune response. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile based on diverse sources.

This compound functions as a reversible covalent inhibitor targeting BTK, which is expressed in B cells and various innate immune cells. The inhibition of BTK leads to several downstream effects:

  • Inhibition of B-cell Activation : this compound reduces the activation and inflammatory activities of B cells, macrophages, basophils, mast cells, and neutrophils without inducing cell death .
  • Reduction in Autoantibody Production : By inhibiting BTK, this compound decreases autoantibody production and modulates FcγR-mediated signaling pathways, which are critical in autoimmune responses .
  • Impact on Inflammatory Pathways : The drug also targets innate inflammatory mechanisms, including the NLRP3 inflammasome, thereby reducing inflammation associated with various immune-mediated diseases .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various models:

  • Collagen-Induced Arthritis : In rat models, this compound showed dose-dependent improvement in clinical scores and joint pathology .
  • Immune Thrombocytopenia (ITP) : this compound has been shown to improve platelet counts significantly in preclinical models of ITP .

Immune Thrombocytopenia (ITP)

A randomized double-blind study evaluated this compound's efficacy in adults and adolescents with persistent or chronic ITP. Key findings include:

  • Platelet Response : The study reported a 40% platelet response rate among participants treated with this compound .
  • Safety Profile : Adverse events were comparable between this compound and placebo groups, with gastrointestinal issues being the most common .

Pemphigus Vulgaris

In a study involving canines with naturally occurring pemphigus vulgaris, treatment with this compound resulted in rapid clinical improvement within two weeks, showcasing its anti-inflammatory properties .

Clinical Trials Overview

Study TitleObjectivePatient PopulationResults
Phase 1/2 Study on ITPEvaluate efficacy and safetyAdults and adolescents with chronic ITP40% platelet response; acceptable safety profile
Pemphigus Vulgaris StudyAssess clinical improvementCanines with pemphigus vulgarisRapid anti-inflammatory effects within 2 weeks
Asthma StudyEvaluate control of asthma symptomsPatients with moderate-to-severe asthmaSignificant reduction in loss of asthma control events at week 12

Long-term Treatment Outcomes

A long-term extension study provided insights into the durability of this compound's effects. Patients who continued treatment for an extended period maintained improvements in platelet counts and overall health status. Notably, adverse events led to discontinuation in only a small number of cases, indicating a favorable long-term safety profile .

Q & A

Basic Research Questions

Q. What is the mechanism of action of rilzabrutinib in autoimmune diseases, and how does it inform preclinical study design?

this compound is an oral, reversible Bruton’s tyrosine kinase (BTK) inhibitor that blocks B-cell receptor signaling, reducing autoantibody production and inflammatory responses . Preclinical studies should focus on in vitro BTK inhibition assays (e.g., phosphorylation assays) and in vivo models (e.g., murine pemphigus or immune thrombocytopenia [ITP]) to validate target engagement and dose-response relationships. Experimental designs must include control groups treated with placebo or standard therapies (e.g., corticosteroids) for comparative efficacy analysis .

Q. How are phase 3 clinical trials for this compound structured to assess efficacy in chronic immune-mediated diseases?

The LUNA 3 trial (NCT04682353) for ITP used a randomized, double-blind, placebo-controlled design with 24-week treatment periods followed by open-label extensions. Key endpoints included durable platelet response (platelet count ≥50,000/µL for ≥8 weeks) and bleeding events. Researchers should replicate this framework with adaptive designs (e.g., interim analyses) to optimize sample sizes and minimize patient risk .

Q. What safety data support this compound’s long-term use in autoimmune disorders?

Safety assessments from >1,000 patients across multiple indications (e.g., asthma, pemphigus) show adverse event rates comparable to placebo, with no dose-limiting toxicities. Methodologically, trials should include longitudinal monitoring of liver enzymes, hematologic parameters, and infections, using Common Terminology Criteria for Adverse Events (CTCAE) grading .

Q. How should researchers address variability in this compound’s pharmacokinetics across patient subgroups?

Population pharmacokinetic (PopPK) modeling is recommended to account for covariates like age, renal/hepatic function, and drug-drug interactions. Stratified sampling in clinical trials ensures robust data for subgroup analyses, while non-compartmental methods (e.g., AUC, Cmax) quantify exposure-response relationships .

Q. What biomarkers are validated for assessing this compound’s target engagement in clinical studies?

BTK occupancy assays (via flow cytometry) and serum autoantibody titers (e.g., anti-desmoglein in pemphigus) are primary biomarkers. Secondary biomarkers include cytokine profiles (IL-6, TNF-α) and lymphocyte subset analyses (CD19+ B cells). Standardize assays across sites using centralized laboratories to reduce variability .

Advanced Research Questions

Q. How can conflicting efficacy data from this compound trials in different autoimmune diseases be reconciled?

Contradictions may arise from disease-specific pathophysiology (e.g., ITP vs. pemphigus) or trial design heterogeneity. Researchers should perform meta-analyses using fixed/random-effects models to pool data, adjusting for covariates like baseline severity and concomitant therapies. Sensitivity analyses can identify outliers or confounding variables .

Q. What strategies optimize this compound dosing in combination therapies?

Factorial designs or response-surface methodology (RSM) can identify synergistic interactions with corticosteroids or rituximab. Pharmacodynamic markers (e.g., BTK occupancy) should guide dose titration, while Bayesian adaptive designs allow real-time dose adjustments based on interim efficacy/safety data .

Q. How do real-world evidence (RWE) studies complement this compound’s randomized controlled trial (RCT) data?

RWE studies using registries (e.g., EHRs, claims databases) should employ propensity score matching to balance baseline characteristics between this compound and comparator cohorts. Validate endpoints (e.g., bleeding events) via manual chart reviews to ensure accuracy .

Q. What statistical methods address missing data in long-term this compound safety studies?

Q. How can multi-omics approaches elucidate this compound’s off-target effects in autoimmune populations?

Integrate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic data via pathway enrichment tools (e.g., Gene Ontology, KEGG). Network pharmacology models predict off-target interactions, validated by in silico docking studies and kinase selectivity assays .

Q. Methodological Guidelines

  • Experimental Design : Use CONSORT or SPIRIT checklists for RCTs .
  • Data Analysis : Pre-specify endpoints, statistical models, and alpha-spending functions to control Type I error .
  • Ethics : Obtain IRB approval and document informed consent processes for all human studies .

Properties

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575596-29-0, 1575591-66-0
Record name Rilzabrutinib, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilzabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI)
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Record name RILZABRUTINIB, (E)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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